molecular formula C9H16O3 B2978941 3-Cyclohexyl-2-hydroxypropanoic acid CAS No. 25400-54-8

3-Cyclohexyl-2-hydroxypropanoic acid

Cat. No.: B2978941
CAS No.: 25400-54-8
M. Wt: 172.224
InChI Key: WMHUKKRNWMPXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclohexyl-2-hydroxypropanoic acid is an organic compound with the molecular formula C9H16O3. It is characterized by a cyclohexyl group attached to a hydroxypropanoic acid moiety.

Scientific Research Applications

3-Cyclohexyl-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a starting material for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective measures .

Future Directions

  • Biological Applications : Investigate its potential as a building block for organic synthesis or high-performance polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-2-hydroxypropanoic acid typically involves the reaction of cyclohexylmagnesium bromide with ethyl oxalate, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of advanced equipment for precise control of reaction conditions, ensuring high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexyl-2-hydroxypropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups allow it to participate in hydrogen bonding and other interactions, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexyl-2-hydroxypropanoic acid is unique due to the presence of both a cyclohexyl group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications .

Properties

IUPAC Name

3-cyclohexyl-2-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h7-8,10H,1-6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHUKKRNWMPXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CC(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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